N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methoxybenzamide
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methoxybenzamide is a heterocyclic compound featuring a thiophene ring substituted with cyano (-CN) and dimethyl (-CH₃) groups at the 3-, 4-, and 5-positions, respectively. The 4-methoxybenzamide moiety is attached via an amide linkage to the thiophene scaffold.
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-9-10(2)20-15(13(9)8-16)17-14(18)11-4-6-12(19-3)7-5-11/h4-7H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVWMKWTTSITIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methoxybenzamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction.
Coupling with 4-Methoxybenzamide: The final step involves coupling the cyano-substituted thiophene with 4-methoxybenzamide under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The methoxy group on the benzamide moiety can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Materials Science: It can be incorporated into polymers or other materials to enhance their properties.
Biology and Medicine:
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.
Biological Probes: Utilized in the design of probes for studying biological processes.
Industry:
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Material Enhancement: Used to modify the properties of industrial materials.
Mechanism of Action
The mechanism by which N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methoxybenzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyano group and the thiophene ring play crucial roles in binding to these targets, while the methoxybenzamide moiety can enhance the compound’s stability and solubility.
Comparison with Similar Compounds
Key Structural Features:
- Thiophene core: The 3-cyano-4,5-dimethylthiophene group is a distinguishing feature, likely enhancing electron-withdrawing effects and steric bulk compared to simpler thiophene derivatives.
- 4-Methoxybenzamide: This moiety is shared with compounds like N-(6-aminohexyl)-4-methoxybenzamide (), where the methoxy group influences hydrolytic stability and solubility .
Insecticidal Activity:
- N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (): Exhibits >90% efficacy against cowpea aphid (Aphis craccivora), outperforming acetamiprid, a commercial neonicotinoid. The cyano and thioether groups are critical for activity .
Receptor Selectivity:
- N-(1-benzyl-piperidin-4-yl)-4-methoxybenzamide (): Shows partial dopamine D2/D3 receptor antagonism, with the methoxy group influencing selectivity. Modifying the aromatic substituents (e.g., adding cyano groups) could alter receptor affinity .
Physicochemical and Stability Properties
Hydrolytic Stability:
- N-(6-aminohexyl)-4-methoxybenzamide (): The 4-methoxybenzamide-phosphoramide conjugate degrades rapidly at pH <5.2, suggesting sensitivity to acidic environments. The target compound’s thiophene core may enhance stability under similar conditions .
Substituent Effects:
- The cyano group in the target compound may improve metabolic resistance .
Data Table: Key Comparisons
Biological Activity
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H18N2O2S
- Molecular Weight : 314.4 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C#N
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyano and methoxy groups are believed to play significant roles in binding affinity and specificity, influencing downstream signaling pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have shown that it exhibits cytotoxic effects against several human cancer cell lines. For instance, a study screened various synthesized compounds for their anticancer activity and found that this compound demonstrated significant inhibition of cell proliferation in cancerous cells while sparing normal fibroblasts .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. It has shown promising results in inhibiting specific enzymes involved in cancer progression and inflammation. The precise mechanism involves competitive inhibition at the active site of these enzymes, which can lead to reduced tumor growth and metastasis.
Case Studies
- Cytotoxic Evaluation :
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Enzyme Interaction Studies :
- Objective : To assess the inhibitory effect on specific cancer-related enzymes.
- Results : The compound was found to significantly reduce enzyme activity in vitro, suggesting its potential as a therapeutic agent in cancer treatment.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,4-dinitrobenzamide | Structure | Moderate anticancer activity |
| N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclopentanecarboxamide | Structure | Low enzyme inhibition |
| N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3-tetrazol-1-yl-phenoxy)-acetamide | Structure | High selectivity for specific receptors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
